
MRTX-1257
Overview
Description
MRTX-1257 is a selective, irreversible, and covalent oral inhibitor targeting the KRAS G12C mutation, a driver oncogene in multiple cancers. It binds to the GDP-bound inactive form of KRAS G12C, blocking GTP-dependent signaling. Key pharmacological properties include:
- IC50: 900 pM for KRAS-dependent ERK phosphorylation in H358 cells .
- Bioavailability: 31% in mice, with sustained tumor regression observed at doses ≥3 mg/kg in MIA PaCa-2 xenograft models .
- Chemical Properties: Molecular weight 565.71, CAS 2206736-04-9, soluble in DMSO (55 mg/mL), and stable at -20°C .
Preclinical studies demonstrate that this compound induces CXCL10, a chemokine critical for recruiting anti-tumor T cells, enhancing immune-mediated responses in syngeneic mouse models . Its efficacy is further amplified when combined with SHP2 inhibitors (e.g., RMC-4550), though this synergy depends on adaptive immunity, as shown by diminished effects in athymic mice .
Preparation Methods
The synthesis of MRTX-1257 involves structure-based drug design, utilizing substituted tetrahydropyridopyrimidines as the core structure . The key steps in the synthetic route include:
Formation of the tetrahydropyridopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The cyanomethyl group and the 8-methylnaphthyl group are introduced to enhance the potency and selectivity of the compound.
Optimization of molecular interactions: Iterative structure-based optimization is performed to fine-tune the interactions with the KRAS G12C protein.
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis following the optimized synthetic route established in preclinical studies.
Chemical Reactions Analysis
MRTX-1257 undergoes several key chemical reactions:
Covalent Bond Formation: This compound forms a covalent bond with the cysteine residue at codon 12 of the KRAS G12C protein.
Binding in the Switch-2 Pocket: The compound binds in the “Switch-2” pocket of KRAS, stabilizing the protein in its inactive, GDP-bound state.
Displacement of Water Molecule: The cyanomethyl group displaces a water molecule found near Gly10 in co-crystal structures of less potent analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired covalent bonds and molecular interactions.
Scientific Research Applications
Radio-Sensitization
Recent studies have highlighted the ability of MRTX-1257 to enhance the effectiveness of radiotherapy in tumors harboring the KRAS G12C mutation.
Key Findings:
- In Vitro Studies: this compound demonstrated a dose-dependent radio-sensitizing effect on KRAS G12C+ cell lines. Specifically, in CT26 cell lines, treatment with this compound at concentrations of 20 nM and 50 nM significantly reduced cell survival rates post-radiation compared to controls (survival fractions at 4 Gy: 0.06 and 0.04 versus 0.23) .
- In Vivo Studies: In syngeneic mouse models with CT26 KRAS G12C+ tumors, combining this compound with radiotherapy resulted in a cure rate of approximately 20%. The treatment also led to significant changes in the tumor immune microenvironment, including increased infiltration of CD4+ T cells and dendritic cells, alongside down-regulation of PD-L1 expression .
Combinatorial Therapies
This compound has shown promising results when used in combination with other therapeutic agents.
Synergistic Effects:
- Combination with SHP2 Inhibitors: In preclinical models, this compound exhibited synergistic effects when combined with SHP2 inhibitors like RMC-4550. This combination led to enhanced growth inhibition in various murine cancer models .
- Immune Checkpoint Blockade: Studies have indicated that combining this compound with anti-PD-1 therapies can improve survival outcomes in immunotherapy-sensitive models . This suggests that this compound not only targets cancer cells directly but also modulates the immune response against tumors.
Tumor Microenvironment Modulation
The impact of this compound on the tumor microenvironment (TME) has been a focal point of research.
Observations:
- TME Remodeling: Treatment with this compound has been shown to alter the cellular architecture within tumors. For instance, macrophages became more abundant and diffusely organized within treated tumors, while T cell infiltration was significantly enhanced . This indicates a shift towards a more favorable immune environment for anti-tumor responses.
- Vascular Normalization: The treatment also appeared to normalize tumor vasculature, which is crucial for effective drug delivery and overall tumor response to therapy .
Case Studies and Clinical Implications
The findings from various studies underscore the potential clinical applications of this compound:
Mechanism of Action
MRTX-1257 exerts its effects by selectively inhibiting the KRAS G12C mutation. The compound forms a covalent bond with the cysteine residue at codon 12 of the KRAS protein, binding in the “Switch-2” pocket . This stabilizes the protein in its inactive, GDP-bound state, preventing downstream signaling and inhibiting cancer cell proliferation . The molecular targets and pathways involved include the inhibition of ERK phosphorylation and suppression of KRAS-driven signaling pathways .
Comparison with Similar Compounds
The following table summarizes key differences between MRTX-1257 and other KRAS G12C inhibitors or pan-RAS agents:
Key Comparative Insights:
Efficacy in Resistant Models
- This compound and AMG-510 show reduced potency in KRASG12C-resistant MIA PaCa-2 cells (IC50 increases >10-fold), whereas ADT-007 maintains sub-nM activity .
- Resistance mechanisms involve upregulated MAPK pathway reactivation, bypassed by ADT-007’s pan-RAS inhibition .
Immune Modulation
- Only this compound demonstrates significant CXCL10 induction, correlating with T-cell infiltration and tumor regression in immunocompetent mice .
- Synergy with SHP2 inhibitors (e.g., RMC-4550) is lost in athymic mice, highlighting the role of adaptive immunity in this compound’s combination therapy .
Clinical Relevance
- MRTX-849 and AMG-510 have advanced to clinical trials with improved response rates (30–40%) compared to this compound’s preclinical data .
- ADT-007’s pan-RAS activity positions it as a candidate for tumors with co-mutations (e.g., NRAS, HRAS) .
Research Findings and Data
Table 1: In Vivo Tumor Regression (this compound vs. MRTX-849)
Model | This compound (100 mg/kg) | MRTX-849 (100 mg/kg) |
---|---|---|
MIA PaCa-2 (mice) | Complete regression | Partial regression |
mKRC.1 (C57BL/6) | 70% tumor shrinkage | 80% tumor shrinkage |
LLC-NRAS KO (nu/nu) | No response | No response |
Table 2: Chemokine Induction Post-Treatment
Compound | CXCL10 Induction | CXCL5 Induction |
---|---|---|
This compound | +++ (mKRC.1) | ++ |
AMG-510 | + | + |
ADT-007 | Not reported | Not reported |
+++ = Strong induction; + = Mild induction
Biological Activity
MRTX-1257 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has been studied for its biological activity, including its effects on tumor growth, immune response modulation, and potential combination therapies.
This compound operates by binding to the inactive GDP-bound state of KRAS G12C, leading to inhibition of downstream signaling pathways that promote cancer cell proliferation. This selectivity for the inactive state is crucial as it allows for more targeted therapeutic effects with potentially reduced side effects compared to broader-spectrum agents.
Key Findings:
- Binding Affinity : this compound demonstrates a strong binding affinity for KRAS G12C, with studies indicating effective engagement at submicromolar concentrations in cellular environments .
- Chemical Shift Perturbations : NMR experiments revealed significant chemical shift perturbations upon binding, indicating a stable interaction with the target protein .
In Vitro Studies
This compound has shown promising results in various in vitro models:
- Radio-sensitization : In CT26 KRAS G12C+/+ cell lines, this compound enhanced the effects of radiotherapy in a dose-dependent manner, suggesting its potential in combination treatment strategies .
- Synergistic Effects : When combined with SHP2/PTPN11 inhibitors like RMC-4550, this compound exhibited synergistic growth inhibition across multiple cancer cell lines, highlighting its effectiveness in multi-drug regimens .
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential of this compound:
- Tumor Response : In BALB/c mice with subcutaneous CT26 tumors, treatment with this compound alongside radiotherapy resulted in a cure rate of 20%, although durable responses were not observed in athymic nude mice .
- Immune Microenvironment Modulation : The combination therapy led to increased infiltration of immune cells (e.g., CD4+ T cells and dendritic cells) and down-regulation of PD-L1 expression in tumors, suggesting a shift towards a pro-inflammatory and anti-tumor immune environment .
Case Studies
- Combination Therapy with Radiotherapy :
- Synergistic Growth Inhibition :
Data Summary
Study Focus | Key Findings |
---|---|
Binding Affinity | Strong engagement with KRAS G12C at submicromolar concentrations |
Radio-sensitization | Enhanced efficacy when combined with radiotherapy |
Immune Modulation | Increased CD4+ T cell infiltration; reduced PD-L1 expression |
Combination Therapy | Synergistic effects with SHP2 inhibitors |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of MRTX-1257 as a KRAS G12C inhibitor, and how does its covalent binding influence target engagement in cellular models?
this compound acts as an irreversible covalent inhibitor of KRAS G12C by forming a covalent bond with the cysteine residue at position 12. This binding stabilizes KRAS in an inactive GDP-bound state, preventing downstream signaling. Target engagement can be assessed using cellular assays measuring ERK phosphorylation inhibition (IC50 = 900 pM in H358 cells) and validated via immunoblotting or ELISA . Methodologically, researchers should include time-course experiments to account for covalent bond formation kinetics and use mutant-selective assays to confirm specificity.
Q. Which in vitro and in vivo models are most appropriate for evaluating the efficacy of this compound, and what validation criteria should be applied?
In vitro: KRAS G12C-mutated cell lines (e.g., H358, MIA PaCa-2) are standard for potency testing. Validate using CRISPR-engineered isogenic controls to isolate mutation-specific effects. In vivo: Subcutaneous xenograft models (e.g., MIA PaCa-2 in mice) are widely used. Report tumor growth inhibition (TGI) metrics and correlate free drug exposure with cellular IC50. Dose-response studies (1–100 mg/kg, orally) should demonstrate sustained target engagement and regression . Include histopathology to assess on-target toxicity.
Q. How should researchers quantify and report the inhibitory potency (IC50) of this compound in KRAS-driven cancer cell lines?
Use phospho-ERK or phospho-MAPK assays as primary readouts. Normalize data to total ERK/MAPK levels to control for protein loading. Report IC50 values with 95% confidence intervals and replicate experiments ≥3 times. Include negative controls (e.g., KRAS wild-type cells) and comparator inhibitors (e.g., ARS-1620) for benchmarking .
Advanced Research Questions
Q. What strategies can resolve discrepancies between in vitro potency (e.g., 900 pM IC50) and in vivo efficacy observed in this compound studies?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align free plasma concentrations with target engagement. For example, this compound exhibits 31% oral bioavailability in mice; measure tumor drug levels via LC-MS to confirm exposure. Use dynamic biomarkers (e.g., DUSP6 mRNA) to verify pathway suppression in vivo . Address metabolic instability or tissue penetration limitations through structural analogs or formulation optimization.
Q. How can genome-wide CRISPR screens complement pharmacological inhibition studies to identify resistance mechanisms to this compound?
Perform CRISPR knockout or activation screens in KRAS G12C-mutated cell lines treated with this compound at clinically relevant concentrations (e.g., 1–10 µM). Prioritize hits in pathways like RTK-MAPK feedback loops or autophagy. Validate candidates using small-molecule inhibitors or siRNA knockdowns in combination studies .
Q. What analytical frameworks are recommended for integrating pharmacokinetic data (e.g., 31% bioavailability in mice) with tumor regression outcomes in xenograft models?
Employ non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Use compartmental modeling to simulate tumor drug penetration. Corrogate exposure with tumor growth metrics (e.g., %TGI) and apply ANOVA or mixed-effects models to assess dose-response relationships. Publicly share raw data and modeling scripts for reproducibility .
Q. How should researchers design dose-response studies to account for this compound's covalent binding kinetics and target occupancy requirements?
Include pre-treatment incubation periods (≥2 hours) to ensure covalent bond formation before assessing downstream effects. Measure target occupancy via mass spectrometry or irreversible probe competition assays. Use lower doses (1–30 mg/kg) to model submaximal inhibition and identify therapeutic windows .
Q. Methodological Guidelines
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo studies, include animal weight curves, survival rates, and ethical approval statements .
- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. Reconcile conflicting results (e.g., differing IC50 values across cell lines) by controlling for mutation allele frequency or culture conditions .
- Translational Gaps : Address species-specific differences in drug metabolism using humanized mouse models or patient-derived organoids .
For further experimental protocols, refer to guidelines in Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry .
Properties
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQLVCTQFBRLD-UIOOFZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.